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Compound of Interest

Compound Name: 1-(3-Chlorobenzyl)piperazine

Cat. No.: B1349040

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and
spectrometric data for the compound 1-(3-Chlorobenzyl)piperazine (CAS No. 23145-91-7).
Due to the limited availability of publicly accessible experimental spectra for this specific
molecule, this document focuses on predicted data based on the analysis of its constituent
chemical moieties: the 3-chlorobenzyl group and the piperazine ring. This guide also includes
detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to
compounds of this class.

Chemical Structure and Properties

e IUPAC Name: 1-(3-Chlorobenzyl)piperazine

CAS Number: 23145-91-7

Molecular Formula: C11H1sCIN2[1][2][3][4]

Molecular Weight: 210.70 g/mol [1][2][3][4]

Physical Form: Liquid[2]
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e Boiling Point: 120-123 °C at 1.5 mmHg[2]
e Density: 1.129 g/mL at 25 °C[2]

o Refractive Index: n20/D 1.5582[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the predicted *H and 3C NMR chemical shifts for 1-(3-Chlorobenzyl)piperazine, typically

recorded in a deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted *H NMR Spectroscopic Data for 1-(3-Chlorobenzyl)piperazine

Predicted Chemical

Protons ) Multiplicity Integration
Shift (6, ppm)
Piperazine N-H 15-25 Broad Singlet 1H
Piperazine -CHz- (4 ]
24-27 Triplet 4H
protons)
Piperazine -CHz- (4 ]
28-31 Triplet 4H
protons)
Benzyl -CH:- 3.5-37 Singlet 2H
Aromatic C-H 71-74 Multiplet 4H

Table 2: Predicted 3C NMR Spectroscopic Data for 1-(3-Chlorobenzyl)piperazine
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Carbon Atom

Predicted Chemical Shift (8, ppm)

Piperazine -CH2- 45 - 47
Piperazine -CHa- 53 -55
Benzyl -CH:- 62 - 64
Aromatic C-H 126 - 130
Aromatic C-ClI 133-135
Aromatic C-CH: 138 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(3-Chlorobenzyl)piperazine is expected to show characteristic absorption
bands for the aromatic ring, C-H bonds, C-N bonds, and the C-Cl bond. Spectra are typically

recorded from a KBr pellet or as a thin film.

Table 3: Predicted IR Absorption Bands for 1-(3-Chlorobenzyl)piperazine

Functional Group

Predicted Absorption ] .
Bond Vibration
Range (cm™?)

N-H (piperazine) 3200 - 3400 Stretching
C-H (aromatic) 3000 - 3100 Stretching
C-H (aliphatic) 2800 - 3000 Stretching
C=C (aromaitic) 1450 - 1600 Stretching
C-N 1020 - 1250 Stretching
C-Cl 600 - 800 Stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(3-Chlorobenzyl)piperazine, electron ionization (EI) would likely lead to

fragmentation of the piperazine ring and the benzyl group. The predicted molecular ion peak

and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Chlorobenzyl)piperazine

m/z Value Predicted Fragment

210/212 [M]* (Molecular ion with 35CI/37Cl isotopes)
125/127 [CI-CeHa-CH2]* (Chlorobenzyl cation)

91 [C7H7]* (Tropylium ion)

85 [CsHaN2]* (Piperazine fragment)

56 [CsHeN]* (Piperazine fragment)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic and

spectrometric data.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of 1-(3-Chlorobenzyl)piperazine in approximately
0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

'H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer.
Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number
of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of :3C, a
larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are
typically required.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): Grind a small amount of 1-(3-
Chlorobenzyl)piperazine (1-2 mg) with approximately 100 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. Acquire a background spectrum of the
empty sample compartment to subtract atmospheric interferences.

Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

Sample Introduction: Introduce a dilute solution of 1-(3-Chlorobenzyl)piperazine in a
volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile
compounds, direct injection or infusion via a syringe pump into an electrospray ionization
(ESI) source is common. Gas chromatography (GC) can also be used for sample
introduction with an electron ionization (EI) source.

lonization: Utilize an appropriate ionization technique. ESI is a soft ionization method
suitable for identifying the molecular ion, while El is a higher-energy method that induces
fragmentation, providing structural information.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of each ion at a specific
m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z, which is
then interpreted to determine the molecular weight and identify fragment ions.

Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic and spectrometric
analysis of a chemical compound like 1-(3-Chlorobenzyl)piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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